molecular formula C15H23N3O3S B2776784 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034581-88-7

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2776784
CAS No.: 2034581-88-7
M. Wt: 325.43
InChI Key: IFGJRKYSARQZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine represents a structurally advanced small molecule compound specifically designed for investigative applications in immunology and ophthalmology research. This chemical entity functions as a potent Janus kinase (JAK) inhibitor, targeting key signaling pathways involved in inflammatory processes . The compound's molecular architecture features a pyridazine core structure substituted with a methyl group at the 6-position and a complex pyrrolidine-cyclohexylsulfonyl moiety at the 3-position, creating a sophisticated pharmacophore optimized for enhanced target engagement and research utility. This research compound demonstrates significant potential for investigating therapeutic approaches to immune-mediated ocular surface diseases, particularly dry eye syndrome and related inflammatory eye conditions . The mechanism of action involves selective inhibition of JAK-STAT signaling pathways, which represent crucial intracellular transduction systems for numerous cytokines and growth factors. By modulating these pathways, researchers can explore the fundamental biological processes underlying ocular inflammation, autoimmune responses, and tissue damage in experimental models. The cyclohexylsulfonyl group contributes to improved molecular properties potentially enhancing research outcomes in various assay systems. Researchers specializing in ophthalmic pharmacology, autoimmune disorders, and inflammatory disease models will find this compound particularly valuable for preclinical investigations. Current research applications include mechanism-of-action studies, target validation, inflammatory pathway analysis, and compound screening initiatives. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage conditions under controlled temperature are essential to maintain compound integrity for research purposes.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-7-8-15(17-16-12)21-13-9-10-18(11-13)22(19,20)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJRKYSARQZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Sulfonylation: The cyclohexylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.

    Pyridazine Formation: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Final Coupling: The final step involves coupling the pyrrolidinyl-oxy group with the pyridazine ring, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound might interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analog 1: 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Key Features :
    • Pyridazine core modified with a 3-methoxyphenyl group and a sulfur-linked oxadiazole ring bearing a trifluoromethylphenyl substituent.
    • Molecular Weight: ~483.45 g/mol (calculated from formula C₂₂H₁₆F₃N₅O₂S) .
  • Comparison :
    • The trifluoromethyl and oxadiazole groups enhance electron-withdrawing properties, likely increasing metabolic stability compared to the cyclohexylsulfonyl-pyrrolidine derivative.
    • The sulfur-thioether linkage in this compound may reduce oxidative stability relative to the ether bond in the target molecule.

Structural Analog 2: Sulfamethoxypyridazine

  • Key Features :
    • A sulfonamide antibiotic with a pyridazine core linked to a sulfanilamide group.
    • Molecular Weight: ~280.3 g/mol .
  • Comparison: Sulfamethoxypyridazine’s sulfonamide group confers antibacterial activity via dihydropteroate synthase inhibition, a mechanism distinct from the cyclohexylsulfonyl-pyrrolidine derivative’s hypothetical targets.

Structural Analog 3: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

  • Key Features :
    • Pyridazine core with a 3-methyl group and a pyrrolidin-3-yloxy substituent (lacking sulfonyl modification).
    • Molecular Weight: ~205.24 g/mol (calculated from formula C₁₀H₁₅N₃O) .
  • Comparison: The absence of the cyclohexylsulfonyl group simplifies the structure, likely improving aqueous solubility but reducing target-binding specificity.

Key Findings

Substituent Impact : The cyclohexylsulfonyl group in the target compound enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility compared to simpler analogs like sulfamethoxypyridazine .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Analog 1) increase stability but may alter binding kinetics compared to the target’s sulfonyl-pyrrolidine motif .

Pharmacological Potential: While sulfamethoxypyridazine has established antibacterial use, the target compound’s unique structure suggests unexplored therapeutic avenues, such as kinase or protease inhibition .

Biological Activity

Introduction

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a heterocyclic compound characterized by its unique structural features, which include a pyridazine ring, a cyclohexylsulfonyl group, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Properties

  • Molecular Formula : C14H21N3O3S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 2034452-23-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonyl group enhances the compound's ability to form strong interactions with active sites on these targets, potentially leading to inhibition or modulation of their activity.

Biological Activities

  • Anti-inflammatory Activity
    • Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The presence of the sulfonyl group may contribute to the inhibition of pro-inflammatory cytokines and mediators.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of cytokine production; reduction in edema
AnticancerInduction of apoptosis; inhibition of tumor growth
Enzyme InhibitionInteraction with specific enzymes affecting metabolic pathways

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related sulfonamide compounds, it was found that derivatives similar to this compound significantly reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels. This suggests that the compound could be effective in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyridazine derivatives revealed that compounds with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazineContains pyrazine instead of pyridazineModerate anti-inflammatory effects
Sulfonamide derivativesSulfonamide group presentKnown for broad-spectrum antibacterial activity

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsReferences
Pyridazine HalogenationCl₂ or SOCl₂, reflux in DCM
SulfonylationCyclohexylsulfonyl chloride, NaH, DMF, 0°C
CouplingMitsunobu reaction (DIAD, PPh₃), THF, 25°C

Advanced: How can reaction conditions be optimized for coupling pyrrolidine and pyridazine moieties?

Methodological Answer:
Optimization focuses on:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency, though ligand choice (e.g., Xantphos) must balance steric effects .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonylated intermediates but may increase side reactions. Solvent screening via DOE (Design of Experiments) is recommended .
  • Temperature Gradients : Lower temperatures (0–10°C) reduce epimerization in chiral pyrrolidine intermediates, while higher temperatures (40–60°C) accelerate SNAr reactions in pyridazine systems .
  • Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexylsulfonyl protons at δ 1.2–2.1 ppm; pyridazine aromatic protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₆H₂₂N₃O₃S: 336.1382) and detect fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns (acetonitrile/water gradients) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring (if chiral) and confirm regioselectivity .

Advanced: How to resolve contradictions in substituent effects on bioactivity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing cyclohexylsulfonyl with phenylsulfonyl) and evaluate activity against targets (e.g., kinase inhibition). Use statistical models (ANOVA) to quantify substituent contributions .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities. For example, cyclohexyl groups may enhance hydrophobic interactions in enzyme pockets compared to smaller substituents .
  • Meta-Analysis : Review literature on analogous pyridazines (e.g., 3-sulfonamide derivatives) to identify trends in substituent size vs. activity .

Basic: What are potential biological targets for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase Inhibition : Sulfonamide-pyrrolidine motifs are common in ATP-competitive kinase inhibitors (e.g., Aurora kinase) .
  • Antimicrobial Activity : Pyridazine derivatives with sulfonyl groups show efficacy against Gram-positive bacteria (e.g., S. aureus) via dihydrofolate reductase inhibition .
  • Neuropharmacology : Pyrrolidine-oxy linkages may modulate GABA receptors or monoamine transporters .

Q. Table 2: Biological Activity of Analogous Compounds

Analog StructureTargetIC₅₀/EC₅₀Reference
3-(Piperazinyl)pyridazineBacterial DHFR2.3 µM
Sulfonamide-pyridazineAurora A Kinase0.87 µM

Advanced: How to design analogs using computational methods?

Methodological Answer:

  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. Software like MOE or Schrodinger Suite can generate predictive models .
  • Fragment-Based Design : Replace cyclohexylsulfonyl with bioisosteres (e.g., tert-butyl carbamate) while maintaining steric bulk. Validate with Free-Wilson analysis .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier penetration) to prioritize analogs .

Advanced: What strategies mitigate stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.